molecular formula C26H21ClF3N3O2S B11629154 N-(3-chloro-2-methylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide

N-(3-chloro-2-methylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide

Cat. No.: B11629154
M. Wt: 532.0 g/mol
InChI Key: OJYNXWQQHRXJEQ-UHFFFAOYSA-N
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Description

“N-(3-chloro-2-methylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide” is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique molecular structure, which includes a quinoline ring, a cyano group, and a trifluoromethylphenyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-2-methylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline ring, followed by the introduction of the cyano and trifluoromethylphenyl groups. The final step usually involves the formation of the acetamide linkage under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques. This might involve the use of continuous flow reactors, high-pressure reactors, and advanced purification methods to ensure the compound’s purity and yield. The reaction conditions would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

“N-(3-chloro-2-methylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(3-chloro-2-methylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(3-chloro-2-methylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide” include other acetamides with quinoline rings and various substituents. Examples might include:

  • N-(3-chloro-2-methylphenyl)acetamide
  • 2-(trifluoromethyl)phenylacetamide
  • Quinoline-2-carboxamide derivatives

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and molecular structure. This combination may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C26H21ClF3N3O2S

Molecular Weight

532.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H21ClF3N3O2S/c1-14-18(27)8-4-9-19(14)32-22(35)13-36-25-16(12-31)23(24-20(33-25)10-5-11-21(24)34)15-6-2-3-7-17(15)26(28,29)30/h2-4,6-9,23,33H,5,10-11,13H2,1H3,(H,32,35)

InChI Key

OJYNXWQQHRXJEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C(F)(F)F)C#N

Origin of Product

United States

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